Ochratoxin A (OTA) is a secondary metabolite produced by certain fungal species, primarily belonging to the genera Aspergillus and Penicillium [, , , , , ]. These fungi are ubiquitous in nature and often contaminate various agricultural products, particularly cereals, during pre-harvest and post-harvest stages [, , , , ]. OTA raises significant concerns as a food and feed contaminant due to its toxicity and widespread occurrence [, , , ].
Ochratoxin A is classified as a mycotoxin, specifically a member of the dihydrocoumarins family. It is produced primarily by Aspergillus species such as A. ochraceus and A. carbonarius, as well as by certain Penicillium species. The biosynthesis of Ochratoxin A involves complex metabolic pathways that utilize precursors derived from amino acids like phenylalanine and methionine. Its chemical formula is C_20H_18ClN_1O_6, and it has a molecular weight of approximately 403.8 g/mol .
The biosynthesis of Ochratoxin A occurs through a series of enzymatic reactions involving polyketide synthases and non-ribosomal peptide synthetases. The process begins with the condensation of five acetate units or a combination of acetate and malonate units to form the polyketide backbone. Key steps in the synthesis include:
Experimental studies have demonstrated that the incorporation of labeled precursors can trace the origins of specific atoms in the Ochratoxin A structure, affirming the role of methionine in forming the carboxyl carbon at C-7 .
The molecular structure of Ochratoxin A features an isocoumarin nucleus linked via an amide bond to L-phenylalanine. The structural characteristics include:
The structural formula can be represented as:
Ochratoxin A participates in various chemical reactions that affect its stability and toxicity:
The mechanism by which Ochratoxin A exerts its toxic effects primarily involves its interaction with cellular macromolecules:
Ochratoxin A exhibits several notable physical and chemical properties:
Ochratoxin A has significant implications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3